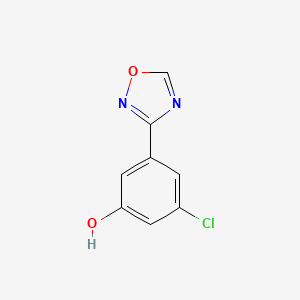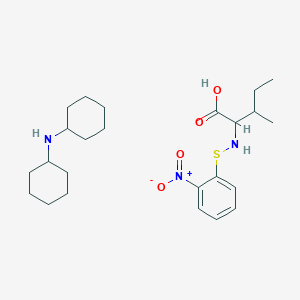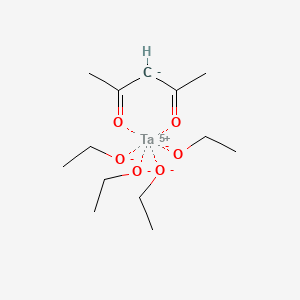
Tantalum(V) tetraethoxide 2,4-pentanedionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum(V) tetraethoxide 2,4-pentanedionate is a chemical compound with the molecular formula C13H27O6Ta and a molecular weight of 460.30 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of tantalum-based materials and its use in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(V) tetraethoxide 2,4-pentanedionate typically involves the reaction of tantalum(V) chloride with ethanol and 2,4-pentanedione under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
TaCl5+4C2H5OH+C5H8O2→Ta(OCH2CH3)4(C5H7O2)+5HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tantalum(V) tetraethoxide 2,4-pentanedionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum(V) oxide.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: The ethoxide and pentanedionate ligands can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tantalum(V) oxide, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Applications De Recherche Scientifique
Tantalum(V) tetraethoxide 2,4-pentanedionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of tantalum-based materials, such as tantalum oxides and nitrides, which are important in catalysis and materials science.
Biology: The compound is used in the preparation of bio-compatible tantalum coatings for medical implants.
Medicine: Tantalum-based compounds are investigated for their potential use in drug delivery systems and diagnostic imaging.
Industry: It is used in the production of high-performance materials for electronics, aerospace, and other advanced technologies.
Mécanisme D'action
The mechanism of action of Tantalum(V) tetraethoxide 2,4-pentanedionate involves its ability to form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the resulting complexes. The specific pathways and molecular targets depend on the nature of the ligands and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tantalum(V) ethoxide: Similar in structure but lacks the pentanedionate ligand.
Tantalum(V) chloride: A precursor used in the synthesis of Tantalum(V) tetraethoxide 2,4-pentanedionate.
Tantalum(V) isopropoxide: Another tantalum alkoxide with different alkoxide ligands.
Uniqueness
This compound is unique due to the presence of both ethoxide and pentanedionate ligands, which provide distinct reactivity and stability compared to other tantalum compounds. This combination of ligands allows for versatile applications in various fields, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C13H27O6Ta |
|---|---|
Poids moléculaire |
460.30 g/mol |
Nom IUPAC |
ethanolate;pentane-2,4-dione;tantalum(5+) |
InChI |
InChI=1S/C5H7O2.4C2H5O.Ta/c1-4(6)3-5(2)7;4*1-2-3;/h3H,1-2H3;4*2H2,1H3;/q5*-1;+5 |
Clé InChI |
HTWGBTIPUDBODI-UHFFFAOYSA-N |
SMILES canonique |
CC[O-].CC[O-].CC[O-].CC[O-].CC(=O)[CH-]C(=O)C.[Ta+5] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


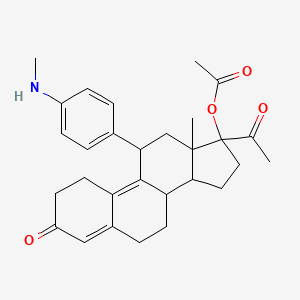
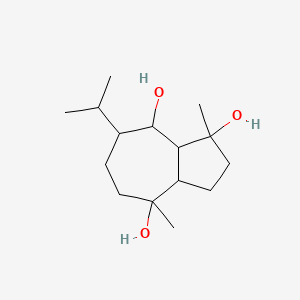
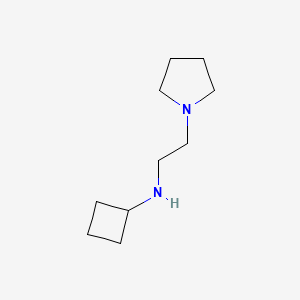
![5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12325972.png)
![2-[Carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12325977.png)
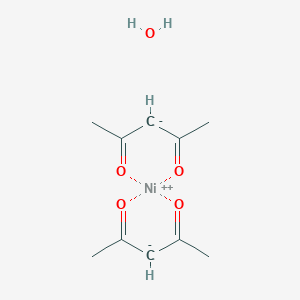
![(11beta,16alpha)-21-(Acetyloxy)-9-chloro-11-hydroxy-16,17-[(1-Methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B12326000.png)

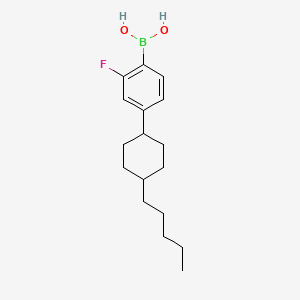
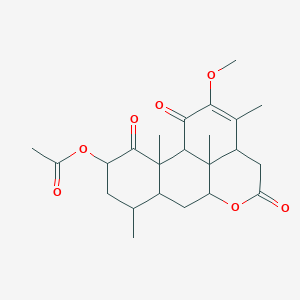
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-dichlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326023.png)
